2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to provide the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes, which are optimized for high yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzodiazole core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in various substituted benzodiazole or piperidine derivatives.
Scientific Research Applications
2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride: Another piperidine derivative with similar structural features.
1,4-Disubstituted piperidines: These compounds share the piperidine core but differ in the substituents attached to the ring.
Spiropiperidines: Compounds with a spirocyclic structure that includes a piperidine ring.
The uniqueness of this compound lies in its specific combination of the benzodiazole core and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRPVDZHURXLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC3=CC=CC=C3N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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